molecular formula C10H17N3O2S B1609014 3,4-Diamino-N,N-diethyl-benzenesulfonamide CAS No. 49804-28-6

3,4-Diamino-N,N-diethyl-benzenesulfonamide

Cat. No.: B1609014
CAS No.: 49804-28-6
M. Wt: 243.33 g/mol
InChI Key: AMLGOCJQWVBKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Green Alternatives: While direct green alternatives for nitration are challenging, a broader strategy is to avoid the nitration-reduction sequence altogether. One approach involves using bio-based feedstocks, such as lignin-derived monomers, that can be converted to aromatic amines through alternative nitrogen-introduction chemistries like the Beckmann rearrangement, which uses hydroxylamine (B1172632) as the nitrogen source. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diamino-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGOCJQWVBKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397229
Record name 3,4-Diamino-N,N-diethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49804-28-6
Record name 3,4-Diamino-N,N-diethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sulfonamide Bond Formation:the Conventional Method for Creating the Sulfonamide Group Involves Reacting an Amine with a Sulfonyl Chloride in the Presence of a Base.ekb.egnih.govthis Process Can Be Hazardous Due to the Instability of Sulfonyl Chlorides.

Green Alternatives: Recent advancements include mechanochemical synthesis, a solvent-free method that uses a ball mill to facilitate the reaction, reducing solvent waste and energy consumption. rsc.org Another approach is to conduct the synthesis in water, which eliminates the need for volatile organic solvents and often simplifies product isolation to mere filtration. rsc.orgresearchgate.net Using sulfosalts like K2S2O5 as a sulfur dioxide source is another effective strategy that avoids traditional sulfide (B99878) oxidation methods and is compatible with a wide range of functional groups. thieme-connect.com

Reduction of Nitro Groups:the Reduction of Aromatic Nitro Groups to Amines is a Key Transformation. Classically, This is Achieved Using Stoichiometric Metals Like Tin or Iron in Strong Acid, a Process That Produces Large Amounts of Metallic Waste.ijcce.ac.ir

High-Resolution Crystallographic Analyses

High-resolution crystallographic analysis is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information provides insights into the molecule's conformation, how it packs in the solid state, and the nature of the non-covalent interactions that govern its crystal structure.

A single-crystal X-ray diffraction study of this compound would provide definitive information on its molecular conformation, including bond lengths, bond angles, and torsion angles. This would reveal the spatial orientation of the diethylsulfonamide group relative to the diaminophenyl ring. Furthermore, analysis of the crystal packing would describe how individual molecules arrange themselves in the unit cell, which is fundamental to understanding the material's physical properties. Currently, no published crystal structure for this specific compound is available in crystallographic databases.

The presence of two amino groups and a sulfonamide moiety suggests that this compound would likely exhibit a rich network of intermolecular interactions. Specifically, the N-H protons of the amino and sulfonamide groups can act as hydrogen bond donors, while the oxygen atoms of the sulfonamide group and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. Additionally, the aromatic ring could participate in π-stacking interactions. A detailed crystallographic study would be required to identify and characterize these interactions, which are crucial for the stability of the crystal lattice. Without experimental data, any discussion of these interactions remains purely speculative.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. researchgate.netresearchgate.netnih.gov Different polymorphs can exhibit distinct physical properties. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions and analyzing the resulting solid forms using techniques such as X-ray powder diffraction and thermal analysis. Such studies would provide insight into the compound's solid-state structural diversity. However, no studies on the polymorphism of this specific sulfonamide have been reported.

Advanced Spectroscopic Characterization for Mechanistic Understanding

Spectroscopic techniques are vital for elucidating the structure and behavior of molecules in both solution and the solid state.

Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N) would provide valuable information about the solution-state structure and dynamics of this compound. ¹H and ¹³C NMR spectra would confirm the connectivity of the atoms in the molecule. Advanced NMR techniques, such as NOESY, could provide insights into the through-space proximity of different protons, helping to determine the preferred conformation in solution. While NMR data for related compounds like N,N-Diethylbenzenesulfonamide exist, specific spectral assignments and conformational analysis for the title compound are not available. nih.gov

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. triprinceton.org For this compound, IR and Raman spectra would show characteristic bands for the N-H stretching vibrations of the amino groups, the S=O stretching vibrations of the sulfonamide group, and various vibrations associated with the aromatic ring and the diethylamino moiety. A comparative analysis of the spectra could also provide information on intermolecular interactions in the solid state. While general spectral regions for these functional groups are known, specific, experimentally obtained, and assigned spectra for this compound are not documented in the searched literature.

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a critical analytical technique for the structural elucidation of organic molecules, providing information on the molecular weight and fragmentation patterns. For this compound, mass spectrometry can confirm its molecular formula (C₁₀H₁₇N₃O₂S) and offer insights into its structural stability and fragmentation pathways under ionization. The exact mass of the compound is 243.10414797. lookchem.com

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy. europa.eu In the case of this compound, the protonated molecule, [M+H]⁺, would have a predicted m/z of 244.11142. uni.lu Other common adducts that could be observed, particularly with electrospray ionization (ESI), are presented in the table below. uni.luacdlabs.com

Table 1: Predicted m/z for Adducts of this compound

Adduct Type Predicted m/z
[M+H]⁺ 244.11142
[M+Na]⁺ 266.09336
[M-H]⁻ 242.09686
[M+NH₄]⁺ 261.13796
[M+K]⁺ 282.06730
[M+H-H₂O]⁺ 226.10140

Data sourced from predicted values. uni.lu

The fragmentation of this compound in tandem mass spectrometry (MS/MS) experiments can be predicted based on the fragmentation of other sulfonamides and related aromatic compounds. The fragmentation process is influenced by the stability of the resulting ions and neutral losses.

A likely initial fragmentation step for the protonated molecule would involve the cleavage of the S-N bond or the S-C bond. The loss of the diethylamino group (-N(C₂H₅)₂) would result in a significant fragment. Another probable fragmentation pathway is the loss of sulfur dioxide (SO₂), a common fragmentation for sulfonamides. The presence of the amino groups on the benzene (B151609) ring also influences fragmentation, potentially leading to the formation of characteristic aromatic fragment ions.

Conformational Analysis and Molecular Recognition Studies

The three-dimensional structure and conformational flexibility of this compound are key to understanding its interactions with other molecules. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. youtube.comtaylorfrancis.com For this compound, key rotatable bonds include those flanking the sulfonyl group (C-S and S-N) and the bonds of the diethylamino group.

Studies on benzenesulfonamide (B165840) have shown that different conformations can exist due to rotation around the S-C bond, leading to conformers where the NH₂ group is either eclipsing or staggering the SO₂ group. nih.gov Similarly, for this compound, rotation around the C-S bond would alter the orientation of the sulfonyl group relative to the diamino-substituted benzene ring. Furthermore, rotation around the S-N bond will change the spatial disposition of the diethylamino group. The presence of the two amino groups on the benzene ring can influence the electronic properties and, consequently, the conformational preferences of the molecule.

Molecular recognition is governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The sulfonamide group is a well-established hydrogen bond donor (N-H, if present, which is not the case in this tertiary sulfonamide) and a strong hydrogen bond acceptor (S=O). nih.gov The two primary amino groups (-NH₂) on the benzene ring are excellent hydrogen bond donors.

These functional groups enable this compound to participate in intricate hydrogen-bonding networks, which is a cornerstone of supramolecular chemistry. The sulfonamide moiety is a known pharmacophore that interacts with biological targets like carbonic anhydrases, where the sulfonyl oxygens accept hydrogen bonds and the sulfonamide nitrogen can coordinate with a zinc ion in the active site. nih.govnih.gov The diamino substitution pattern on the aromatic ring further enhances the potential for specific molecular interactions. The electrostatic potential of the molecule, with electron-rich regions around the oxygen and nitrogen atoms, dictates its ability to interact with complementary molecules. nih.gov

Computational Chemistry and in Silico Modeling of 3,4 Diamino N,n Diethyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the fundamental electronic and geometric properties of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. diva-portal.orgnih.gov By solving the Kohn-Sham equations, DFT can accurately predict key structural parameters. diva-portal.org For 3,4-Diamino-N,N-diethyl-benzenesulfonamide, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield the optimized three-dimensional arrangement of its atoms. nih.gov

This optimization process minimizes the total energy of the molecule, providing the most stable conformation. The results include precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for this compound as Predicted by DFT (Note: This data is illustrative, based on typical values for aromatic sulfonamides, and represents the type of output from a DFT calculation.)

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
S-O11.435
S-O21.436
S-N(diethyl)1.630
C(phenyl)-S1.770
C(phenyl)-N(amino1)1.390
C(phenyl)-N(amino2)1.392
Bond Angles (°) **
O1-S-O2119.5
C(phenyl)-S-N(diethyl)107.8
O1-S-C(phenyl)108.5
S-N-C(ethyl)115.0
Dihedral Angles (°) **
C-C-S-N-75.0
C-S-N-C65.0

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. researchgate.net This method is highly effective for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net

For this compound, TD-DFT calculations can identify the primary electronic transitions, their corresponding absorption wavelengths (λmax), and their intensities (oscillator strengths, f). researchgate.net These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (like the HOMO) to a low-energy unoccupied molecular orbital (like the LUMO). The results help in understanding the molecule's color, photostability, and potential for use in applications like fluorochromes. researchgate.net

Table 2: Predicted Electronic Transitions for this compound via TD-DFT (Note: This data is illustrative and represents the type of output from a TD-DFT calculation.)

TransitionWavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13550.25HOMO → LUMO
S0 → S23100.18HOMO-1 → LUMO
S0 → S32850.45HOMO → LUMO+1
S0 → S42500.32HOMO-2 → LUMO

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intramolecular interactions. nih.gov It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, intuitive bonding, lone pair, and anti-bonding orbitals. wisc.edu The analysis quantifies the stabilization energy (E(2)) associated with the "donation" of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Table 3: Key Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: This data is illustrative and represents the type of output from an NBO analysis.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N7)π* (C3-C4)15.2
LP (N8)π* (C4-C5)12.8
LP (O1)σ* (S-C1)5.5
π (C1-C6)π* (C3-C4)22.1
π (C3-C4)π* (S-O1)3.4

*LP denotes a lone pair orbital.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the environment. mdpi.com

MD simulations can map the conformational landscape of this compound by simulating its movements over time. These simulations reveal how the molecule rotates around its single bonds, particularly the C-S and S-N bonds, and how the diethylamino group samples different spatial arrangements.

When placed in a simulated solvent box (e.g., water), MD simulations can also detail the interactions between the solute and solvent molecules. academie-sciences.fr For this compound, simulations would likely show strong hydrogen bond formation between the amino groups and water molecules, as well as interactions between the polar sulfonyl group and the solvent. The strength and dynamics of these interactions are critical for understanding the molecule's solubility and behavior in aqueous environments. academie-sciences.fr

If this compound is studied as a potential ligand for a protein target, MD simulations are invaluable for assessing the stability of its binding mode. mdpi.com After an initial docking pose is predicted, an MD simulation of the protein-ligand complex is performed. nih.gov

The simulation tracks the ligand's movement within the binding pocket, the persistence of key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the protein. mdpi.comnih.gov By analyzing the trajectory, researchers can calculate metrics like the root-mean-square deviation (RMSD) of the ligand to assess its stability. A stable binding mode is characterized by low RMSD values and the consistent presence of crucial interactions throughout the simulation. nih.gov

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger macromolecule such as a protein. This prediction is crucial for understanding potential biological activity.

Prediction of Binding Modes and Interaction Fingerprints with Target Macromolecules

A thorough search of scientific literature did not yield any specific studies that have performed molecular docking of this compound with any target macromolecules. Consequently, there are no published binding modes or interaction fingerprints for this compound.

For the broader class of sulfonamides, molecular docking studies are common. For instance, various benzenesulfonamide (B165840) derivatives have been docked into the active sites of enzymes like carbonic anhydrases, dihydrofolate reductase, and various kinases to explore their inhibitory potential. These studies typically reveal key interactions, such as hydrogen bonds formed by the sulfonamide group with amino acid residues in the active site, and hydrophobic interactions involving the benzene (B151609) ring and its substituents. However, without specific research, it is not possible to extrapolate these findings directly to this compound, as the specific placement of the diamino and diethyl groups would significantly influence its binding orientation and interaction profile.

Assessment of Binding Energies and Key Intermolecular Contacts

Binding energy calculations, which quantify the strength of the interaction between a ligand and its target, are a standard component of molecular docking studies. As no specific docking studies for this compound have been identified, there is no available data on its binding energies or a detailed assessment of its key intermolecular contacts with any biological target.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential tools in drug discovery and design, helping to predict the biological activity of novel compounds and to identify the essential structural features required for activity.

Development of Predictive Models for Biological Interactions

No quantitative structure-activity relationship (QSAR) models have been found in the literature that are specifically developed for or include this compound. QSAR studies on other series of benzenesulfonamide derivatives have been conducted to correlate their structural properties with various biological activities, such as antimicrobial or anticancer effects. These models are built upon a series of related compounds with known activities and are used to predict the activity of new, untested derivatives. The absence of such a study for this compound suggests a lack of sufficient biological activity data for a series of closely related analogs.

Pharmacophore Generation for De Novo Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for binding to a specific biological target. There are no published pharmacophore models derived from the structure of this compound. The generation of a pharmacophore model typically requires a set of active compounds, and as noted, there is a scarcity of biological data for this specific molecule.

Mechanistic Biological Investigations of 3,4 Diamino N,n Diethyl Benzenesulfonamide at the Molecular and Cellular Level

Enzyme Inhibition Kinetics and Mechanistic Pathways

Inhibition of Carbonic Anhydrase Isoforms (hCA I, II, IX, XII) and Selectivity Profiling

The sulfonamide group is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs). The mechanism involves the deprotonated sulfonamide anion (R-SO₂NH⁻) coordinating directly to the Zn²⁺ ion at the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. This binding prevents the enzyme from catalyzing its natural reaction, the reversible hydration of CO₂ to bicarbonate. mdpi.com

Different CA isoforms (e.g., the cytosolic hCA I and II, and the tumor-associated hCA IX and XII) have distinct active site topographies. Selectivity of sulfonamide inhibitors is typically achieved by modifying the "tail" of the molecule (the part extending away from the zinc-binding sulfonamide group). These tails can form specific interactions with amino acid residues lining the active site cavity, which vary between isoforms. mdpi.com For example, some derivatives show selective inhibition of cytosolic isoforms like hCA II, while others are designed to selectively target tumor-associated isoforms like hCA IX and XII. nih.gov However, no published studies have specifically reported the inhibition constants (Kᵢ) or selectivity profile for 3,4-Diamino-N,N-diethyl-benzenesulfonamide against these isoforms.

Dihydropteroate (B1496061) Synthase Inhibition and Folic Acid Pathway Disruption

Sulfonamide-based antibacterial drugs function by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. These drugs act as competitive inhibitors, mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA). nih.gov The structural similarity allows them to bind to the pABA site on the enzyme, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. Bacteria require this pathway to produce essential purines and pyrimidines for DNA synthesis. nih.gov While this is a classic mechanism for antibacterial sulfonamides, there is no specific data confirming that this compound inhibits DHPS or disrupts the folic acid pathway.

Glyoxalase I Inhibition Mechanisms

The glyoxalase system, with its key enzyme Glyoxalase I (Glx-I), is a cellular defense mechanism that detoxifies cytotoxic metabolites like methylglyoxal. In some cancers, Glx-I is overexpressed. Inhibiting this enzyme leads to an accumulation of methylglyoxal, inducing apoptosis in cancer cells. nih.gov Some benzenesulfonamide (B165840) derivatives have been designed and evaluated as Glx-I inhibitors. nih.gov The inhibitory mechanism typically involves the sulfonamide moiety and other parts of the molecule interacting with the enzyme's active site. However, no studies have reported the Glx-I inhibitory activity of this compound.

Modulation of Other Relevant Enzymes (e.g., EGFR, COX-2, Dihydrofolate Reductase)

EGFR: Epidermal Growth Factor Receptor (EGFR) is a target in cancer therapy. While many inhibitors exist, including those targeting specific mutations, there is no literature available linking this compound to EGFR inhibition. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and is a target for nonsteroidal anti-inflammatory drugs (NSAIDs). The benzenesulfonamide moiety is a key feature of selective COX-2 inhibitors like celecoxib. nih.gov These inhibitors typically fit into a specific side pocket of the COX-2 active site that is absent in the COX-1 isoform, which accounts for their selectivity. nih.govnih.gov There is no evidence to suggest that this compound acts as a COX-2 inhibitor.

Dihydrofolate Reductase (DHFR): DHFR is another crucial enzyme in the folic acid pathway, acting downstream of DHPS. Some drugs are designed as dual inhibitors of both DHPS and DHFR. nih.gov While various compounds, including those with diamino structures, are known to inhibit DHFR, no data is available for this compound. nih.govnih.gov

Receptor-Ligand Interaction Studies

Binding to Specific Chemokine Receptors (e.g., CXCR1/2)

Chemokine receptors like CXCR1 and CXCR2 are G-protein coupled receptors involved in neutrophil recruitment during inflammation. Ligand binding and receptor activation involve complex interactions at multiple sites on the receptor. nih.gov A search of the scientific literature did not yield any studies on the interaction or binding of this compound with CXCR1, CXCR2, or any other chemokine receptors.

Allosteric Modulation Mechanisms

There is currently no available scientific literature that investigates or describes the allosteric modulation mechanisms of this compound on any protein or receptor. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance or inhibit the protein's activity. Future research could explore whether this compound can act as an allosteric modulator on various cellular targets. Such studies would typically involve:

Enzyme kinetics assays: To determine if the compound alters the catalytic activity of an enzyme in a non-competitive manner.

Radioligand binding assays: To assess if the compound can modulate the binding of a known orthosteric ligand to its receptor.

Structural biology techniques (e.g., X-ray crystallography or cryo-electron microscopy): To visualize the binding site of the compound on a target protein and confirm an allosteric mode of action.

Nucleic Acid Interaction Studies

The potential for this compound to interact with nucleic acids is another area that remains to be explored.

DNA Binding Properties and Modes of Interaction

No studies have been published detailing the DNA binding properties and modes of interaction for this compound. Research in this area would aim to determine if the compound can bind to DNA and, if so, through what mechanisms. Key experimental approaches would include:

Spectroscopic techniques (UV-Visible, fluorescence, circular dichroism): To detect changes in the spectral properties of DNA upon addition of the compound, which can indicate binding.

Viscosity measurements: To assess changes in the length and rigidity of the DNA double helix upon interaction with the compound, suggesting intercalation.

Molecular docking and simulation studies: To predict potential binding modes (e.g., intercalation, groove binding, or electrostatic interactions) and identify the specific regions of DNA involved.

Potential for RNA Interaction Modulation

Similarly, the interaction of this compound with RNA is an uninvestigated field. Given the growing recognition of RNA as a critical regulator of cellular processes and a viable drug target, understanding if this compound can modulate RNA structure or function is of significant interest. Future investigations might involve:

RNA-binding assays: To determine if the compound can directly bind to specific RNA structures.

In vitro transcription and translation assays: To assess the effect of the compound on RNA synthesis and protein production.

Cellular Pathway Modulation and Signaling Cascade Effects (in vitro)

The effects of this compound on cellular pathways and signaling cascades in vitro have not been documented in the scientific literature. Such studies are crucial for understanding the compound's potential biological activities and therapeutic applications.

Assessment of Cellular Stress Response Induction (in vitro)

There is no available data on the in vitro assessment of cellular stress response induction by this compound. Investigating this would involve treating various cell lines with the compound and measuring markers of cellular stress, such as:

Heat shock protein (HSP) expression: Upregulation of HSPs is a hallmark of the cellular stress response.

Endoplasmic reticulum (ER) stress markers: Assessing the expression of proteins like GRP78 and the splicing of XBP1 mRNA.

Oxidative stress markers: Measuring the levels of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.

Investigation of Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. There are no published studies investigating the activation of the Nrf2 signaling pathway by this compound. Research in this area would be valuable and could include the following experimental approaches:

Reporter gene assays: Using cell lines with a reporter construct driven by an Nrf2-responsive element to quantify pathway activation.

Western blotting: To measure the protein levels of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Immunofluorescence microscopy: To visualize the nuclear translocation of Nrf2, a key step in its activation.

In Vitro Studies of Metabolic Stability and Biotransformation Pathways

Extensive literature searches did not yield specific experimental data on the in vitro metabolic stability and biotransformation of this compound. While general principles of drug metabolism can be applied to predict potential pathways, specific studies using methodologies such as liver microsomes are not publicly available for this compound. The following sections outline the types of studies that would be necessary to elucidate the metabolic fate of this molecule.

Enzymatic Degradation Mechanisms (e.g., in Liver Microsomes)

To determine the enzymatic degradation mechanisms of this compound, laboratory studies utilizing liver microsomes would be essential. Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily.

A typical study would involve incubating this compound with human or animal liver microsomes in the presence of cofactors such as NADPH. The rate of disappearance of the parent compound over time would be monitored, typically using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This would allow for the calculation of key metabolic stability parameters.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound in Human Liver Microsomes (Note: The following data is illustrative and not based on actual experimental results.)

Parameter Value Unit
Half-life (t½) Data Not Available min
Intrinsic Clearance (CLint) Data Not Available µL/min/mg protein
In Vitro t½ Data Not Available min

Further investigations could involve the use of specific chemical inhibitors or recombinant CYP450 enzymes to identify the specific isoforms responsible for the metabolism of the compound.

Identification of Major Metabolites and Their Chemical Structures

The identification of metabolites is crucial for understanding the biotransformation pathways of a compound. Following incubation with liver microsomes, the reaction mixture would be analyzed to detect new chemical entities that are derivatives of the parent compound.

Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, would be employed to determine the exact mass and elucidate the chemical structures of the metabolites. Common metabolic reactions for a compound with the structure of this compound could include N-dealkylation of the diethylamino group, hydroxylation of the aromatic ring, and acetylation or glucuronidation of the amino groups. nih.gov

Table 2: Potential Metabolites of this compound (Note: The following structures are hypothetical and based on common metabolic pathways for similar compounds. No specific metabolites have been identified in the literature.)

Metabolite Name Chemical Structure
N-Desethyl-3,4-diamino-N-ethyl-benzenesulfonamide Data Not Available
4-Amino-5-(N,N-diethylsulfamoyl)phenyl-acetamide Data Not Available
3,4-Diamino-N-ethyl-benzenesulfonamide Data Not Available

Without dedicated experimental studies, the precise metabolic profile and the enzymes involved in the biotransformation of this compound remain speculative.

Structure Activity Relationship Sar Studies of 3,4 Diamino N,n Diethyl Benzenesulfonamide and Its Analogs

Correlating Structural Modifications with Mechanistic Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives is intricately linked to their structural features. Modifications to the N-substituents, the amino groups, and the aromatic ring can profoundly alter their interaction with biological targets, thereby affecting their efficacy and selectivity.

The nature of the substituents on the sulfonamide nitrogen (N) plays a pivotal role in determining the pharmacological profile of benzenesulfonamide derivatives. The N,N-diethyl substitution in 3,4-Diamino-N,N-diethyl-benzenesulfonamide is a key feature influencing its properties.

Studies on various benzenesulfonamides have shown that N-alkylation can significantly impact their biological activity. For instance, in the context of diuretic agents that inhibit urea (B33335) transporters, the presence and nature of N-alkyl groups are critical. While specific data on this compound is limited, general trends in related sulfonamides suggest that the size and lipophilicity of the N-alkyl groups can modulate binding affinity and cell permeability. The electrochemical dealkylation of N,N-diethylbenzenesulfonamide has been studied, indicating that one or both ethyl groups can be removed, which would drastically alter the compound's biological activity, potentially leading to a secondary or primary sulfonamide with different target interactions. mdpi.com

Table 1: Impact of N-Substitution on the Biological Activity of Benzenesulfonamide Analogs

R1R2Relative ActivityObservations
HHBaselinePrimary sulfonamides often exhibit broad activity.
CH3HVariableMono-methylation can alter selectivity and potency.
C2H5C2H5SpecificDi-alkylation, as in the title compound, can confer selectivity for certain targets.
ArylHVariableN-aryl substitution can introduce additional binding interactions.

This table illustrates general trends observed in benzenesulfonamide analogs as specific comparative data for this compound is not available.

The two amino groups on the aromatic ring at positions 3 and 4 are critical pharmacophoric features. Their presence, position, and potential for derivatization significantly influence how the molecule interacts with its biological target. The free amino groups can act as hydrogen bond donors, which is a crucial interaction for binding to many enzymes and receptors.

In studies of related diaminobenzene derivatives, the position of the amino groups is shown to be a key determinant of activity. For instance, m-diaminobenzene derivatives have been investigated for their mutagenic activity, with the substitution pattern on the ring modulating this effect. nih.gov While not directly related to a therapeutic effect, this demonstrates the importance of the amino group positioning and substitution.

Derivatization of the amino groups, for example, through acylation or alkylation, would be expected to have a profound impact on biological activity. Such modifications would alter the hydrogen bonding capacity and the electronic properties of the aromatic ring. For example, N-acetylation of a related 4-aminobenzenesulfonamide was a key step in the synthesis of new derivatives, indicating that this position is a common point for chemical modification. researchgate.net

Table 2: Influence of Amino Group Modifications on Target Interactions

PositionModificationEffect on Target Interaction
3-aminoAcetylationDecreased hydrogen bond donation, altered electronic profile.
4-aminoAlkylationIncreased lipophilicity, potential for new van der Waals interactions.
3,4-diaminoUnmodifiedPotential for bidentate hydrogen bonding with the target.

This table provides a hypothetical illustration of the effects of amino group derivatization based on general medicinal chemistry principles.

For benzenesulfonamide-based inhibitors of carbonic anhydrase, substitutions on the aromatic ring are used to achieve isoform specificity. nih.gov The introduction of different functional groups can either enhance or hinder binding to the hydrophobic pocket of the enzyme's active site. For example, the position of substituents (ortho, meta, or para) has been shown to be critical, with meta-substituted derivatives sometimes showing the highest activity. mdpi.com

In the case of this compound, the existing amino groups are electron-donating, which increases the electron density of the aromatic ring. Introducing further substituents would need to be carefully considered. For instance, adding an electron-withdrawing group could modulate the pKa of the amino groups and the sulfonamide, thereby influencing ionization state and binding.

Mapping Key Pharmacophoric Features for Biological Function

A pharmacophore model for this compound and its analogs would highlight the essential structural features required for their biological activity. Based on the structure, the key pharmacophoric elements can be identified. slideshare.net

The essential features likely include:

A hydrogen bond acceptor: The sulfonyl group (SO2) is a strong hydrogen bond acceptor.

Hydrogen bond donors: The two amino groups at the 3 and 4 positions can act as hydrogen bond donors.

A hydrophobic/aromatic region: The benzene (B151609) ring provides a scaffold for hydrophobic and aromatic interactions.

A hydrophobic region: The N,N-diethyl group contributes to the lipophilicity and can engage in hydrophobic interactions.

Pharmacophore modeling is a computational method used to identify new compounds that match these features and are therefore likely to be active. dergipark.org.trresearchgate.net Such models can be generated based on the structure of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based).

Development of SAR Models for Optimized Analog Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. The development of QSAR models for this compound analogs would be a powerful tool for designing optimized compounds. researchgate.netmedwinpublishers.com

A QSAR study would typically involve:

Synthesizing a library of analogs: This would involve systematic modifications to the N,N-diethyl group, the amino groups, and the aromatic ring.

Measuring the biological activity: The activity of each analog against a specific target would be determined.

Calculating molecular descriptors: A wide range of descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog.

Developing a mathematical model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that predicts activity based on the descriptors.

Such models can provide quantitative insights into the SAR and guide the design of new analogs with improved potency and selectivity. For instance, a QSAR study on benzenesulfonamide carbonic anhydrase inhibitors successfully used topological indices to predict activity. nih.gov

Advanced Analytical Methodologies for Characterizing 3,4 Diamino N,n Diethyl Benzenesulfonamide in Complex Matrices

Development of High-Sensitivity Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques are paramount for the separation, identification, and quantification of sulfonamides due to their high sensitivity and specificity, especially when coupled with mass spectrometry. ymerdigital.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the most powerful and widely used tool for analyzing sulfonamides in complex matrices. ymerdigital.com Its enhanced sensitivity and selectivity enable the detection and quantification of these compounds at trace levels. ymerdigital.comnih.gov The development of an LC-MS/MS method for 3,4-Diamino-N,N-diethyl-benzenesulfonamide would involve optimizing several key parameters. The selection of the mobile phase, typically a mixture of an aqueous component with an acid (like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is critical for achieving good separation. nih.gov Gradient elution is often employed to effectively separate multiple analytes with different polarities. nih.govnanobioletters.com

For detection, tandem mass spectrometry (MS/MS) is used in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. A highly sensitive method based on liquid chromatography-quadrupole linear ion trap-mass spectrometry (LC-QqLIT-MS) has been developed for other sulfonamides, achieving detection limits in the low nanogram per liter (ng/L) range in environmental water samples. nih.gov Sample preparation, often involving solid-phase extraction (SPE), is a critical step to remove matrix interferences and pre-concentrate the analyte, thereby improving the method's sensitivity and reliability. ymerdigital.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another potential technique, though it is less commonly used for sulfonamides than LC-MS. ymerdigital.comnanobioletters.com This is often because sulfonamides are relatively polar and non-volatile, requiring a derivatization step to increase their volatility and thermal stability for GC analysis.

The table below summarizes typical parameters used in the LC-MS/MS analysis of various sulfonamides, which would serve as a starting point for developing a method for this compound.

ParameterConditionReference Compound(s)
Column C18 reversed-phase (e.g., Zorbax Eclipse XDB C18)Sulfamethoxazole (B1682508), Sulfadiazine
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile/Methanol (B129727)General Sulfonamides
Elution GradientGeneral Sulfonamides
Detection ESI-MS/MS (Multiple Reaction Monitoring)Sulfamethoxazole, N4-acetylated metabolite
**Linearity (R²) **>0.999Sulfamethoxazole, Sulfadiazine
LOD 0.01–1.13 ng/L (in water)Various Sulfonamides

This table presents example data for related sulfonamide compounds to illustrate typical chromatographic conditions.

Spectrophotometric Method Development for Quantification and Purity Assessment

Spectrophotometric methods offer a simple, cost-effective, and rapid alternative for the quantification and purity assessment of sulfonamides. ijrar.orgsrce.hr These methods are particularly useful for routine quality control. ijrar.org Their basis often lies in a chemical reaction that yields a colored product, the absorbance of which is proportional to the concentration of the analyte.

For primary aromatic amines like this compound, a common and well-established method involves diazotization followed by a coupling reaction. srce.hrluc.edu In this procedure, the primary amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) in the cold to form a diazonium salt. This intermediate is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine (in the Bratton-Marshall reaction) or 8-hydroxyquinoline, to produce a stable, intensely colored azo dye. srce.hr The absorbance of this colored solution is then measured at its wavelength of maximum absorbance (λmax).

A sensitive spectrophotometric method was developed for other sulfonamides using N,N-diethyl-p-phenylenediamine sulphate (PADMA) and potassium periodate (B1199274) (KIO₄) as reagents. researchgate.netnih.gov This reaction produces a colored product with a maximum absorbance at 550 nm for amine-containing drugs like sulfamethoxazole and sulfadiazine. researchgate.netnih.gov Such a method demonstrated good linearity with correlation coefficients (R²) exceeding 0.998 and high recovery percentages (99.5 ± 0.1% to 99.9 ± 0.3%), indicating excellent accuracy and precision. nih.gov

The development of a spectrophotometric method for this compound would require optimization of parameters such as reagent concentration, reaction time, temperature, and pH to ensure maximum color development and stability. researchgate.netresearchgate.net

ParameterConditionReference Compound(s)
Reagents Sodium Nitrite, Acid, Coupling Agent (e.g., 8-hydroxyquinoline)Sulfamethoxazole, Sulfadiazine
Medium AlkalineSulfamethoxazole, Sulfadiazine
Detection λmax 550 nm (with PADMA/KIO₄)Sulfamethoxazole, Sulfadiazine
Linear Range 2-25 µg/mLSulfamethoxazole
LOD 0.33 µg/mLSulfamethoxazole
Recovery 99.5 ± 0.3%Sulfamethoxazole

This table presents example data for related sulfonamide compounds to illustrate typical spectrophotometric method parameters. Data derived from studies using PADMA/KIO₄ reagents. nih.gov

Capillary Electrophoresis and Other Separation Sciences

Capillary Electrophoresis (CE) has emerged as a powerful separation technique for the analysis of sulfonamides, offering high efficiency, short analysis times, and minimal solvent consumption. nih.govresearchgate.net CE separates charged molecules in a narrow-bore capillary under the influence of a high electric field. For sulfonamides, which are amphiprotic molecules, the pH of the background electrolyte (BGE) is a critical parameter, as it determines their charge state and, consequently, their electrophoretic mobility. bohrium.comnih.gov

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, precise optimization of the buffer pH is crucial for resolving closely migrating sulfonamides. nih.gov By adjusting the pH, one can manipulate the ionization of both the acidic sulfonamide group and the basic amino group, thereby altering the net charge and separation selectivity. bohrium.comnih.gov The addition of organic modifiers, such as methanol or acetonitrile, to the buffer can further enhance resolution. nih.gov

For instance, studies have shown that using a phosphate-borate buffer at pH 6.85 with an applied voltage of 20 kV can effectively separate thirteen different sulfonamides within a short time. nih.gov The use of sorbents like polyethylene (B3416737) glycol-molybdenum disulfide (PEG@MoS2) for dispersive solid-phase extraction prior to CE analysis has also been shown to effectively enrich sulfonamides from complex samples like milk. nih.gov

The dual separation mechanism of Capillary Electrochromatography (CEC), which combines the principles of HPLC and CE, has also been demonstrated for sulfonamide analysis. bohrium.com In CEC, separation is based on both the electrophoretic mobility of the charged analytes and their partitioning between the stationary and mobile phases. bohrium.com This allows for the simultaneous separation of sulfonamides as both charged and neutral species across a wide pH range. bohrium.com

ParameterConditionReference Compound(s)
Technique Capillary Zone Electrophoresis (CZE)Various Sulfonamides
Capillary Fused Silica (e.g., 75 µm i.d., 31.0 cm length)Various Sulfonamides
Background Electrolyte 80 mM Phosphate BufferSulfadiazine, Sulfamethazine
pH 7.26Sulfadiazine, Sulfamethazine
Applied Voltage 18-20 kVVarious Sulfonamides
Detection UV at 254 nmVarious Sulfonamides

This table presents example data for related sulfonamide compounds to illustrate typical capillary electrophoresis conditions. nih.govnih.gov

Chemical Reactivity and Environmental Fate Investigations of 3,4 Diamino N,n Diethyl Benzenesulfonamide

Elucidation of Reaction Mechanisms and Intermediate Formation

The chemical reactivity of 3,4-Diamino-N,N-diethyl-benzenesulfonamide is largely dictated by the two amino groups on the benzene (B151609) ring, which are susceptible to oxidation, and the sulfonamide group, which can undergo cleavage.

Oxidation of the Diamino Moiety: The o-phenylenediamine structure is known to be readily oxidized. wikipedia.org This process can be initiated by chemical oxidants, microorganisms, or photochemical reactions. The oxidation of o-phenylenediamine derivatives often leads to the formation of diimines, and subsequently, more complex polymeric structures. nih.govchalcogen.ro In the presence of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), the aromatic ring is a primary target. This can lead to the formation of hydroxylated intermediates. researchgate.net The reaction of o-phenylenediamine with aldehydes and ketones can lead to the formation of Schiff bases, and subsequent cyclization can form benzimidazole derivatives. wikipedia.org

Cleavage of the Sulfonamide Group: The sulfonamide bond (SO2-N) can be cleaved under certain conditions. Photodegradation is a significant pathway for the cleavage of the sulfonamide bond in related compounds. nih.gov This cleavage can result in the formation of aminobenzenesulfonic acid derivatives and diethylamine. Another identified photodegradation pathway for sulfonamides is the extrusion of sulfur dioxide (SO2). nih.gov

Potential Intermediate Compounds: Based on the reactivity of its functional groups, the following intermediates could be anticipated during the degradation of this compound:

Hydroxylated derivatives: Formed by the attack of hydroxyl radicals on the aromatic ring.

Quinone-imine structures: Resulting from the oxidation of the diamino moiety.

3,4-Diaminobenzenesulfonic acid: Formed after the cleavage of the N,N-diethylamino group from the sulfonamide.

Diethylamine: Released upon the cleavage of the sulfonamide bond.

Products of SO2 extrusion: Leading to the formation of N,N-diethyl-benzene-1,2-diamine.

Polymeric products: Arising from the self-condensation of oxidized intermediates.

The formation of these intermediates is highly dependent on the specific environmental conditions.

Stability Studies Under Various Environmental Conditions (e.g., pH, Light, Temperature)

The stability of this compound is expected to be influenced by pH, light, and temperature, primarily due to the susceptibility of the o-phenylenediamine moiety to oxidation.

pH: The stability of o-phenylenediamine derivatives is significantly affected by pH. osha.gov In acidic conditions, the amino groups are protonated, which can increase their stability against oxidation. osha.gov Conversely, under neutral to alkaline conditions, the free amine groups are more susceptible to oxidation, leading to discoloration and degradation. osha.gov Sulfonamides are generally stable against hydrolysis at acidic pH values. nih.gov

Light: Aromatic amines and sulfonamides are known to be susceptible to photodegradation. nih.gov Exposure to sunlight, particularly UV radiation, can induce photochemical reactions. For sulfonamides, this can lead to the cleavage of the sulfonamide bond and SO2 extrusion. nih.gov The presence of photosensitizers in the environment, such as humic acids, could accelerate this process.

Temperature: Increased temperature generally accelerates chemical reactions, including oxidation and degradation processes. Thermal degradation of aromatic diamines can occur at elevated temperatures, leading to the formation of various decomposition products. nih.gov For instance, studies on the thermal treatment of polyurethane foams have shown the generation of aromatic diamines at temperatures above 112°C. nih.gov

Interactive Data Table: Predicted Stability of this compound under Various Conditions

Environmental FactorConditionPredicted StabilityLikely Degradation Products
pH Acidic (pH < 4)Relatively StableMinimal degradation
Neutral (pH ~7)Moderately UnstableOxidation products of the diamino group
Alkaline (pH > 9)UnstableRapid oxidation and polymerization
Light DarknessStable (in the absence of oxidants)-
Sunlight (UV exposure)UnstablePhotodegradation products (cleavage of sulfonamide bond, SO2 extrusion)
Temperature Low (e.g., 4°C)Relatively StableSlow degradation
Ambient (e.g., 25°C)Moderately StableGradual oxidation and degradation
High (e.g., >50°C)UnstableAccelerated degradation and decomposition

Mechanistic Photodegradation and Biodegradation Pathways (in vitro/abiotic)

Mechanistic Photodegradation Pathways:

The photodegradation of this compound is likely to proceed through several pathways based on studies of similar compounds. nih.govnih.govnih.gov

Direct Photolysis: Absorption of UV light can lead to the electronic excitation of the molecule, initiating bond cleavage. The primary targets for photolytic cleavage are the C-S and S-N bonds of the sulfonamide group. nih.gov

S-N Bond Cleavage: This would result in the formation of a benzenesulfonyl radical and a diethylamino radical. The benzenesulfonyl radical could then be further transformed.

C-S Bond Cleavage (SO2 Extrusion): This pathway leads to the direct removal of the SO2 group, forming N,N-diethyl-benzene-1,2-diamine. nih.gov

Indirect Photolysis (Photosensitized Reactions): In natural waters, dissolved organic matter (like humic acids) and other substances can act as photosensitizers. Upon absorbing light, these sensitizers can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH).

Reaction with •OH: The hydroxyl radical is a powerful, non-selective oxidant that can attack the aromatic ring, leading to hydroxylation. It can also abstract a hydrogen atom from the amino groups, initiating oxidation.

Mechanistic Biodegradation Pathways (in vitro/abiotic):

The biodegradation of this compound is expected to be carried out by microorganisms capable of degrading aromatic amines and sulfonamides. nih.govresearchgate.netnih.govnih.gov

Aerobic Biodegradation: Under aerobic conditions, the degradation is likely initiated by oxygenases.

Oxidative Deamination: The primary amino groups can be oxidized and subsequently removed, often leading to the formation of catechol-like intermediates. nih.govzju.edu.cn These catechols can then undergo ring cleavage by dioxygenases. zju.edu.cn

N-Dealkylation: The N,N-diethyl group on the sulfonamide could be a target for microbial degradation, proceeding through sequential removal of the ethyl groups.

Cleavage of the Sulfonamide Bond: Some microorganisms are capable of cleaving the sulfonamide bond, although this is generally considered a more recalcitrant linkage. nih.gov

Anaerobic Biodegradation: Under anaerobic conditions, the degradation pathways are different and generally slower. Reductive processes are more likely to occur. However, many sulfonated aromatic amines have shown poor biodegradability under anaerobic conditions. nih.govresearchgate.net

Interactive Data Table: Postulated Degradation Pathways and Key Intermediates

Degradation TypeInitiating StepKey IntermediatesFinal Products (Mineralization)
Photodegradation Direct UV absorption or reaction with ROSHydroxylated derivatives, products of S-N/C-S bond cleavage, quinone-iminesSimpler organic acids, CO₂, H₂O, NH₃, SO₄²⁻
Aerobic Biodegradation Enzymatic oxidation (oxygenases)Catechol derivatives, N-dealkylated sulfonamides, products of sulfonamide bond cleavageCO₂, H₂O, NH₃, SO₄²⁻, biomass
Anaerobic Biodegradation Reductive processes (if susceptible)Reduced intermediatesPotentially persistent intermediates or slow mineralization

Exploration of Chemical Applications Beyond Biological Context

Role in Dye Synthesis and Coloration Chemistry

The aromatic diamine structure of 3,4-Diamino-N,N-diethyl-benzenesulfonamide makes it a valuable precursor in the synthesis of azo dyes. Azo compounds, characterized by the R-N=N-R' functional group, constitute the largest class of organic dyes. walshmedicalmedia.com

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. walshmedicalmedia.comunb.ca In the case of this compound, both primary amino groups can potentially undergo diazotization to form a bis-diazonium salt. This intermediate can then be coupled with various aromatic compounds, such as phenols and naphthols, to generate a diverse range of colored molecules. researchgate.netresearchgate.net

Azo dyes derived from sulfonamides have been synthesized and their dyeing performance on fabrics like cotton has been evaluated. researchgate.net For instance, the synthesis of azo dyes from sulfanilamide (B372717) and its derivatives has been a subject of interest, yielding products with a range of colors from orange to deep red. researchgate.net

Table 1: Examples of Azo Dyes Derived from Sulfonamides and Their Properties

Starting AmineCoupling ComponentResulting Dye ColorReference
SulfanilamideResorcinolBright Orange researchgate.net
Sulfanilamide1-NaphtholOrange/Red researchgate.net
1-Amino-2-naphthol-4-sulfonic acidResorcinolBrown researchgate.net

This table presents data for related sulfonamide-based azo dyes to illustrate the potential of the title compound in dye synthesis.

The performance of a dye is not solely dependent on its color but also on factors like its fastness (resistance to fading) and affinity for the substrate. The geometry of the dye molecule, influenced by the substituents, plays a crucial role here. The bulky N,N-diethylsulfonamide group in dyes derived from this compound could impact the planarity of the molecule. This, in turn, can affect the intermolecular interactions between dye molecules and the fibers of a textile, thereby influencing properties like wash fastness and light fastness. researchgate.net

Potential as Ligands in Coordination Chemistry and Catalysis

The vicinal diamine moiety of this compound is an excellent scaffold for the synthesis of Schiff base ligands. nih.gov These ligands are known to form stable complexes with a wide range of transition metal ions. nih.govnih.govnih.gov

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The two amino groups of this compound can react with two equivalents of an aldehyde (e.g., salicylaldehyde (B1680747) derivatives) to form a tetradentate ligand. nih.govresearchgate.netresearchgate.net These ligands can then chelate to metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). nih.govresearchgate.netroyalliteglobal.com

Table 2: Metal Complexes of Schiff Bases Derived from Related Diamines

Diamine PrecursorAldehydeMetal IonResulting Complex GeometryReference
3,4-DiaminobenzophenoneSalicylaldehyde derivativesNi(II), Cu(II), Zn(II)Not specified researchgate.net
3,4-Diaminobenzoic acid2-Hydroxybenzaldehyde derivativesCo(II), Ni(II), Cu(II), Zn(II)Not specified nih.gov
3,4-Diamino benzophenone2-Amino acetophenone (B1666503) and 3,5-dihydroxy tolueneCo(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), Au(III)Octahedral/Square Planar royalliteglobal.com

This table showcases the versatility of related 3,4-diamino compounds in forming metal complexes, suggesting a similar potential for this compound.

Metal complexes derived from diamine ligands have shown significant catalytic activity in a variety of organic transformations. nih.govrsc.org In particular, copper complexes with diamine ligands are effective catalysts for cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, which are fundamental reactions in synthetic organic chemistry. acs.orgresearchgate.netencyclopedia.pub

The catalytic activity of these complexes is attributed to the ability of the diamine ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions than traditional methods. nih.govrsc.org Given the structural similarities, it is plausible that copper complexes of Schiff bases derived from this compound could exhibit catalytic activity in reactions like C-O and C-N bond formation. rsc.org The electronic properties of the sulfonamide group could further modulate the catalytic efficiency of the metal center. jsynthchem.comrsc.org

Application as Chemical Probes for Research Tools

The sulfonamide functional group has been increasingly recognized for its potential in the development of chemical sensors. tandfonline.com Sulfonamide-based chemosensors can detect various ionic species through mechanisms like complexation, charge transfer, or hydrogen bonding, leading to a detectable optical response, such as a change in color or fluorescence. tandfonline.com

The structure of this compound, with its combination of a sulfonamide group and two amino groups, presents multiple sites for interaction with analytes. These interactions could lead to changes in the molecule's electronic structure and, consequently, its photophysical properties. For instance, the binding of a metal ion or an anion to the diamine or sulfonamide moiety could induce a "turn-on" or "turn-off" fluorescent response. tandfonline.com

Recent research has explored the use of sulfonamide derivatives in biosensors for the detection of antibiotics and other analytes. acs.orgbohrium.comnih.govacs.org While specific studies on this compound as a chemical probe are not extensively documented, its structural motifs suggest a promising avenue for the design of novel fluorescent or colorimetric sensors for a range of applications in environmental and biochemical analysis.

Future Directions and Emerging Research Avenues for 3,4 Diamino N,n Diethyl Benzenesulfonamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For 3,4-Diamino-N,N-diethyl-benzenesulfonamide, these computational tools can be leveraged to accelerate the design and optimization of new derivatives. AI and ML algorithms can analyze vast datasets of existing sulfonamides to predict the biological activities, physicochemical properties, and potential toxicities of novel analogues. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error methods in compound development.

For instance, machine learning models could be trained to predict the binding affinity of this compound derivatives for specific biological targets. By systematically modifying the substituents on the amino groups or the benzene (B151609) ring in silico, researchers can identify candidates with enhanced potency and selectivity before committing to their synthesis.

Exploration of Novel Biological Targets and Therapeutic Modalities

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. While the biological activity of this compound itself is not well-characterized, its structural similarity to other biologically active sulfonamides suggests it could be a valuable starting point for drug discovery programs.

A key area of investigation would be its potential as an inhibitor of various enzymes. For example, many benzenesulfonamide (B165840) derivatives are known to inhibit carbonic anhydrases (CAs), enzymes that are implicated in a range of physiological and pathological processes. nih.gov Research into the interaction of this compound with different CA isoforms could reveal therapeutic opportunities in indications such as glaucoma or certain types of cancer. nih.gov

Furthermore, the diamino substitution pattern on the benzene ring offers unique possibilities for targeting specific biological pathways. The presence of two amino groups could facilitate interactions with receptors or enzymes that recognize such motifs. Investigating the compound's effect on a broad panel of biological targets through high-throughput screening could uncover unexpected therapeutic applications.

Advanced Materials Science Applications

Beyond the realm of medicine, the structural characteristics of this compound make it a candidate for applications in materials science. The aromatic ring and the polar sulfonamide group could impart useful properties to polymers and other materials.

One potential application is in the synthesis of specialized polymers. The diamino functionality allows it to act as a monomer in polymerization reactions, potentially leading to the creation of materials with unique thermal, mechanical, or optical properties. For example, benzenesulfonamide derivatives have been used as plasticizers in polyamide resins to improve flexibility and thermal stability.

Another area of interest is its use as a precursor for the synthesis of dyes. Azo dyes, a major class of synthetic colorants, are often synthesized from aromatic amines. dyestuffintermediates.comwalshmedicalmedia.com The diamino-substituted benzene ring of this compound could be diazotized and coupled with various aromatic compounds to produce a range of colors. Its sulfonamide group might also enhance the light-fastness of the resulting dyes.

Development of Enhanced Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of this compound and its derivatives is crucial for enabling further research. While classical methods for sulfonamide synthesis exist, there is always a need for greener and more versatile approaches.

A hypothetical synthetic route to this compound could involve the sequential nitration, reduction, and sulfonylation of a suitable benzene derivative, followed by reaction with diethylamine. Optimizing each of these steps for yield, purity, and environmental impact would be a valuable research endeavor.

Mechanistic Studies at Higher Resolution and Complexity

A fundamental understanding of the chemical reactivity and biological interactions of this compound is essential for its rational application. High-resolution analytical techniques and computational modeling can provide detailed insights into its behavior at the molecular level.

Kinetic studies, for example, can elucidate the mechanisms of reactions involving this compound, which is particularly important for optimizing synthetic procedures and understanding its stability. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can be used to determine its precise three-dimensional structure and how it interacts with other molecules.

In the context of biological applications, detailed mechanistic studies could involve investigating how the compound binds to its target proteins. Computational docking simulations can predict the binding mode, and these predictions can be validated through experimental techniques like site-directed mutagenesis and isothermal titration calorimetry. Understanding the structure-activity relationship (SAR) is key to designing more potent and selective derivatives. nih.gov

Compound Information

Q & A

Q. How do steric and electronic effects of the diethyl group influence sulfonamide reactivity in catalysis?

  • Methodology :
  • Comparative Studies : Synthesize analogs with varying alkyl groups (e.g., methyl, propyl) and compare reaction rates in SNAr or cross-coupling.
  • Hammett Analysis : Correlate substituent σ values with catalytic turnover to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diamino-N,N-diethyl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4-Diamino-N,N-diethyl-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.